(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate
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Overview
Description
(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that features a benzothiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate typically involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperidine-1-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features but different functional groups.
4-Methylpiperidine: A piperidine derivative with a methyl group, used in various chemical syntheses.
Benzoxazole: A compound with a similar benzene ring fused to an oxazole ring
Uniqueness
(1,3-Benzothiazol-2-ylsulfanyl)methyl 4-methylpiperidine-1-carbodithioate is unique due to its combination of a benzothiazole ring with a piperidine ring and a carbodithioate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C15H18N2S4 |
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Molecular Weight |
354.6 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C15H18N2S4/c1-11-6-8-17(9-7-11)15(18)20-10-19-14-16-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3 |
InChI Key |
GAAVLEPECMGIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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